molecular formula C5H4N6O3S B1680616 Riamilovir CAS No. 123606-06-4

Riamilovir

Cat. No. B1680616
M. Wt: 228.19 g/mol
InChI Key: IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .


Molecular Structure Analysis

The molecular structure of Riamilovir is represented by a novel triazolotriazine core . This unique structure is what allows Riamilovir to have its antiviral properties .


Chemical Reactions Analysis

While specific chemical reactions involving Riamilovir are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .


Physical And Chemical Properties Analysis

Riamilovir has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .

Scientific Research Applications

Clinical Effectiveness in Treating SARS-CoV-2

  • Riamilovir's Efficacy Against SARS-CoV-2 : Studies have shown that Riamilovir is effective in treating moderate SARS-CoV-2 infection. Patients treated with Riamilovir experienced a significant decrease in the duration of fever, cough, and anosmia, and a more rapid elimination of the virus from the body compared to those receiving other treatments. Additionally, no serious adverse events were noted during the use of Riamilovir (Kasyanenko et al., 2021).

  • Comparative Effectiveness in SARS-CoV-2 and Influenza : Riamilovir has been compared with other antiviral drugs like Umifenovir and Ribavirin for treating influenza. The inclusion of Riamilovir in therapy has been shown to effectively relieve symptoms, reduce the incidence of complications, and decrease the severity of the inflammatory response (Popov et al., 2021).

  • Preventive Use in COVID-19 : Riamilovir has been assessed for its preventive use in COVID-19. The drug demonstrated high effectiveness, safety, and good tolerance when used as emergency drug prevention in contacts of COVID-19 patients (Sabitov et al., 2021).

Antiviral Activity and Molecular Interaction

  • Antiviral Activity in Animal Models : The activity of Riamilovir has been studied in Syrian hamsters as a model for SARS-CoV-2 infection. The drug demonstrated the ability to accelerate virus clearance in the lungs, prevent body weight loss, and reduce the severity of pulmonary edema, suggesting its potential antiviral activity against SARS-CoV-2 (Chepur et al., 2021).

  • Molecular Docking Studies : Molecular docking studies of Riamilovir have been conducted to explore its interaction with human proteins like HSP90, which plays a crucial role in the development of viral infections. The results suggest that Riamilovir might interact with the HSP90α molecule, indicating its potential as an HSP90 N-terminal inhibitor (Fedulova et al., 2019).

Meta-Analyses and Practical Applications

  • Meta-Analysis of Clinical Trials : Meta-analyses of randomized clinical trials on Riamilovir have shown its efficacy in the etiotropic therapy of acute respiratory viral infections, confirming its effectiveness in both the initial and late stages of the disease (Sabitov et al., 2021).

  • Practical Experiences in COVID-19 Treatment : Practical experiences with Riamilovir in treating moderate COVID-19 have indicated its effectiveness in reducing symptoms' duration and facilitating virus clearance (Sabitov et al., 2020).

Safety And Hazards

Riamilovir has been found to be a highly effective and well-tolerated drug . It has shown clinical efficacy and a good safety profile in both treatment regimens .

Future Directions

Riamilovir has shown promise in reducing influenza disease severity and associated complications . Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Riamilovir as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19 .

properties

IUPAC Name

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389402
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Triazavirin

CAS RN

123606-06-4
Record name Riamilovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIAMILOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir
Reactant of Route 3
Reactant of Route 3
Riamilovir
Reactant of Route 4
Riamilovir
Reactant of Route 5
Reactant of Route 5
Riamilovir
Reactant of Route 6
Reactant of Route 6
Riamilovir

Citations

For This Compound
211
Citations
KV Kasyanenko, KV Kozlov, OV Maltsev… - Terapevticheskii …, 2021 - ter-arkhiv.ru
… effects of Riamilovir on … to riamilovir had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7. Conclusion. Yearly administration of riamilovir …
Number of citations: 21 ter-arkhiv.ru
GA Artem'ev, VL Rusinov, DS Kopchuk… - Organic & …, 2022 - pubs.rsc.org
Fragments of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one are found in many compounds with various types of biological activities, including the antiviral drug Riamilovir (Triazavirin®), which …
Number of citations: 6 pubs.rsc.org
OV Maltsev, KV Kasyanenko, KV Kozlov… - Terapevticheskii …, 2022 - ter-arkhiv.ru
… , were prescribed “off-label” riamilovir at a daily dosage of 1250 … in the group of patients treated with riamilovir was shown, as well … The use of riamilovir for the treatment of patients with …
Number of citations: 1 ter-arkhiv.ru
AU Sabitov, PV Sorokin, SY Dashutina - Terapevticheskii arkhiv, 2021 - ter-arkhiv.ru
Aim. The assessment of the effectiveness, safety and tolerance of the drug Riamilovir for emergency drug prevention in the foci of a new coronavirus infection (COVID-19). Materials and …
Number of citations: 12 ter-arkhiv.ru
AU Sabitov, VV Belousov, AS Edin… - Antibiotiki i …, 2020 - pesquisa.bvsalud.org
The article evaluates the results of Riamilovir use in treatment of patients with a moderate form of the disease caused by a new strain of the SARS-CoV-2 virus. It was found that the …
Number of citations: 13 pesquisa.bvsalud.org
KV Kasyanenko, OV Maltsev… - Antibiotics and …, 2021 - antibiotics-chemotherapy.ru
… direct mechanism of action (Riamilovir, Ribavirin, Umifenovir) … 29 patients treated with 1250 mg Riamilovir off-label per day … group of patients receiving Riamilovir. Decreased levels of …
Number of citations: 6 www.antibiotics-chemotherapy.ru
AA Spasov, AF Kucheryavenko, VS Sirotenko… - Bulletin of Experimental …, 2022 - Springer
… agent riamilovir on ADP-induced platelet aggregation in the absence and presence of LPS. Unlike acetylsalicylic acid (reference drug), riamilovir … In in vivo experiments, riamilovir under …
Number of citations: 1 link.springer.com
KD Fedulova, AV Ivanova… - AIP Conference …, 2019 - pubs.aip.org
… The current in silico drug activity evaluation shows possible HSP90 inhibitor activity of riamilovir. Comparing molecular docking data of 8DU with HSP90α N-domain and riamilovir with …
Number of citations: 4 pubs.aip.org
OV Maltsev, KV Kasyanenko, KV Zhdanov… - Terapevticheskii …, 2023 - ter-arkhiv.ru
… analogue riamilovir in the treatment of a patient with dengue fever in the Republic of Guinea. Keywords: dengue fever, treatment, antiviral therapy, nucleoside analogs, riamilovir For …
Number of citations: 1 ter-arkhiv.ru
I Malík, G Kováč, L Hudecova - Ceska a Slovenska Farmacie …, 2022 - researchgate.net
… Triazavirín (TZV; riamilovir) je syntetické netoxické antiviroticky širokospektrálne účinkujúce liečivo patriace do skupiny azolotriazínov. V kontexte vedomostí o morfológii, štruktúre …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.